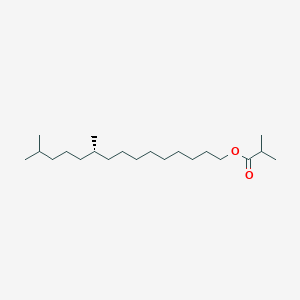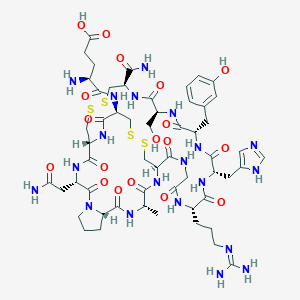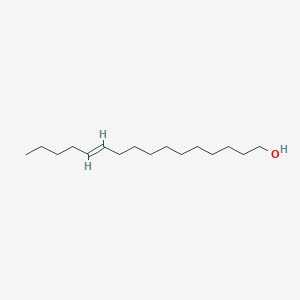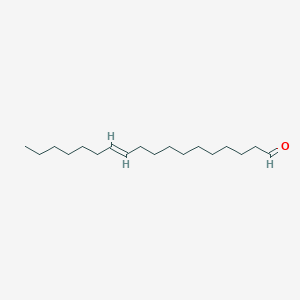
(10R)-10,14-Dimethylpentadecyl Isobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10R)-10,14-Dimethylpentadecyl Isobutyrate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the isoprenoid family and has a unique structure that makes it an interesting subject for research.
Wirkmechanismus
The mechanism of action of (10R)-10,14-Dimethylpentadecyl Isobutyrate is not fully understood. However, studies have shown that it may work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth.
Biochemische Und Physiologische Effekte
Studies have shown that (10R)-10,14-Dimethylpentadecyl Isobutyrate has anti-inflammatory and anti-tumor effects. It has also been shown to have insecticidal properties. In addition, this compound has been studied for its potential effects on the nervous system, including its ability to improve cognitive function and protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (10R)-10,14-Dimethylpentadecyl Isobutyrate in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes.
Zukünftige Richtungen
There are several future directions for research on (10R)-10,14-Dimethylpentadecyl Isobutyrate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the exact mechanism of action of this compound and to identify specific targets for drug development. Another area of interest is its potential use as an insecticide. More research is needed to determine its effectiveness against different types of insects and to assess its environmental impact. Finally, (10R)-10,14-Dimethylpentadecyl Isobutyrate has potential applications in the cosmetics industry, and further studies are needed to assess its safety and efficacy as a skin conditioning agent.
Synthesemethoden
The synthesis of (10R)-10,14-Dimethylpentadecyl Isobutyrate involves a multi-step process that includes the use of various reagents and catalysts. The process begins with the conversion of geranylgeranyl pyrophosphate to (10R)-10,14-Dimethylpentadecenyl pyrophosphate, which is then converted to (10R)-10,14-Dimethylpentadecenol. The final step involves the esterification of (10R)-10,14-Dimethylpentadecenol with isobutyric acid.
Wissenschaftliche Forschungsanwendungen
(10R)-10,14-Dimethylpentadecyl Isobutyrate has been studied for its potential applications in various fields, including medicine, agriculture, and cosmetics. In medicine, this compound has been found to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, (10R)-10,14-Dimethylpentadecyl Isobutyrate has been shown to have insecticidal properties, making it a potential alternative to conventional insecticides. In cosmetics, this compound has been studied for its potential use as a skin conditioning agent.
Eigenschaften
CAS-Nummer |
164260-03-1 |
|---|---|
Produktname |
(10R)-10,14-Dimethylpentadecyl Isobutyrate |
Molekularformel |
C21H42O2 |
Molekulargewicht |
326.6 g/mol |
IUPAC-Name |
[(10R)-10,14-dimethylpentadecyl] 2-methylpropanoate |
InChI |
InChI=1S/C21H42O2/c1-18(2)14-13-16-20(5)15-11-9-7-6-8-10-12-17-23-21(22)19(3)4/h18-20H,6-17H2,1-5H3/t20-/m1/s1 |
InChI-Schlüssel |
WEUUVFYXSHQOIT-HXUWFJFHSA-N |
Isomerische SMILES |
C[C@H](CCCCCCCCCOC(=O)C(C)C)CCCC(C)C |
SMILES |
CC(C)CCCC(C)CCCCCCCCCOC(=O)C(C)C |
Kanonische SMILES |
CC(C)CCCC(C)CCCCCCCCCOC(=O)C(C)C |
Reinheit |
>95% |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)

